MAGE-3 (111-126)

Immuno-oncology CD4+ T cell epitope Proliferation assay

MAGE-3 (111-126) is a 16‑mer synthetic peptide (sequence RKVAELVHFLLLKYRA) derived from the melanoma‑associated antigen A3 (MAGE‑A3), a cancer‑testis antigen (CTA) expressed in a broad range of tumor types (melanoma, lung, esophageal, bladder, head‑and‑neck carcinomas) but silent in normal adult tissues except testis. Unlike canonical MAGE‑derived HLA class I peptides that activate CD8+ cytotoxic T lymphocytes, this peptide binds multiple HLA class II molecules and stimulates CD4+ helper T lymphocytes, making it a critical tool for studying tumor‑specific helper T cell responses and for designing peptide‑based immunotherapeutics that engage the full T‑cell compartment.

Molecular Formula
Molecular Weight
Cat. No. B1575052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAGE-3 (111-126)
SynonymsMelanoma-associated antigen 3 (111-126); MAGE-3 (111-126)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

MAGE-3 (111-126) Peptide: A Defined CD4+ Helper T Cell Epitope for Tumor Immunology Research & Procurement


MAGE-3 (111-126) is a 16‑mer synthetic peptide (sequence RKVAELVHFLLLKYRA) derived from the melanoma‑associated antigen A3 (MAGE‑A3), a cancer‑testis antigen (CTA) expressed in a broad range of tumor types (melanoma, lung, esophageal, bladder, head‑and‑neck carcinomas) but silent in normal adult tissues except testis [1]. Unlike canonical MAGE‑derived HLA class I peptides that activate CD8+ cytotoxic T lymphocytes, this peptide binds multiple HLA class II molecules and stimulates CD4+ helper T lymphocytes, making it a critical tool for studying tumor‑specific helper T cell responses and for designing peptide‑based immunotherapeutics that engage the full T‑cell compartment [2].

Why MAGE-3 Peptide Fragments Cannot Be Considered Interchangeable in Research or Clinical Supply Chains


MAGE-3 encodes numerous T‑cell epitopes that differ fundamentally in HLA restriction, T‑cell subset activation (CD4+ vs CD8+), and cross‑reactivity with other MAGE family members. For example, the widely cited MAGE‑3 (112‑120) nonapeptide (KVAELVHFL) is an HLA‑A*02:01‑restricted CD8+ CTL epitope, while MAGE‑3 (111‑126) engages CD4+ helper T cells through HLA class II molecules [1]. Furthermore, the MAGE‑3 (121‑134) epitope is also encoded by MAGE‑1, MAGE‑2, and MAGE‑6, introducing potential off‑target cross‑reactivity that is absent from the 111‑126 region [2]. Substituting one fragment for another changes the immunological pathway activated, the patient population treatable (based on HLA haplotype frequency), and the specificity profile, making generic substitution scientifically invalid without matched functional validation data.

Quantitative Differentiation Evidence: MAGE-3 (111-126) vs. Closest Analog Peptides for Procurement Decision‑Making


HLA Class II‑Restricted CD4+ T Cell Proliferation Induction by MAGE‑3 (111‑126) vs. Basal Control

MAGE‑3 (111‑126) peptide, when loaded onto autologous EBV‑B cells, induces proliferation of MAGE‑3‑specific CD4+ T cell clones. In the patent example, clones 436/B6.34 and 436/B6.37 both proliferated in response to EBV‑B cells pulsed with MAGE‑3 (111‑126), whereas unpulsed EBV‑B cells produced no proliferative response. The peptide MAGE‑3 (115‑130), an overlapping fragment, served as a positive comparator and elicited a similar response magnitude, confirming that the CD4+ epitope is fully contained within the 111‑126 region [1]. This functional readout is essential for verifying that the synthetic peptide retains the native epitope activity required for T‑cell stimulation assays and peptide vaccine components.

Immuno-oncology CD4+ T cell epitope Proliferation assay

Broader HLA Class II Promiscuity of the MAGE‑3 (111‑126) Region Compared to the Single‑Allele‑Restricted MAGE‑3 (114‑127) Epitope

Peptide fragments within the MAGE‑A3 111‑126 region have been shown to associate with a broad set of HLA class II molecules, including HLA‑DR1, HLA‑DR4, HLA‑DR7, HLA‑DR13, and HLA‑DP4, as well as with HLA class I alleles (HLA‑A, HLA‑B), as documented in the literature and patent filings [1]. In direct contrast, the well‑characterized MAGE‑3 (114‑127) epitope (VANTMMETKLIQVR) is presented solely by HLA‑DR13, an allele found in approximately 20% of the Caucasian population [2]. This difference in restricting allele breadth directly determines the proportion of the patient population capable of mounting a T‑cell response to each peptide, with the 111‑126 region offering ≥5‑fold greater HLA allele coverage.

HLA promiscuity Population coverage Epitope mapping

Sequence‑Level Tumor Specificity: MAGE‑3 (111‑126) Epitope Is Unique to MAGE‑A3, Unlike the Cross‑Reactive MAGE‑3 (121‑134) Epitope

The epitope contained within MAGE‑3 (111‑126) is specific to the MAGE‑A3 gene product (UniProt P43357) and has not been reported to be encoded by other MAGE family members. Conversely, the adjacent MAGE‑3 (121‑134) epitope (LLKYRAREPVTKAE) is also encoded by MAGE‑1, MAGE‑2, and MAGE‑6, as explicitly demonstrated by T‑cell clone recognition assays [1]. This cross‑reactivity means that T‑cell responses elicited by the 121‑134 peptide may target normal tissues expressing other MAGE proteins (e.g., placenta), potentially compromising the tumor‑specificity profile required for safe vaccine design. The 111‑126 peptide avoids this liability, representing a single‑gene‑product target.

Tumor specificity Cross-reactivity MAGE gene family

Validation of Natural Processing: MAGE‑3 (111‑126)‑Specific CD4+ T Cells Recognize Tumor Cells Endogenously Expressing MAGE‑A3

CD4+ T cell clones specific for the MAGE‑3 (111‑126) region not only recognized peptide‑pulsed antigen‑presenting cells but also recognized tumor cells that endogenously express MAGE‑A3 and the appropriate HLA class II molecule [1]. Specifically, MZ2‑MEL.43 melanoma cells transduced with MAGE‑3 and HLA‑DR were recognized by CD4+ clone 436/B6.37 (anti‑MAGE‑3.DR13), demonstrating that the epitope is naturally processed and presented on the tumor cell surface. This natural processing validation contrasts with synthetic peptides that bind HLA in vitro but are not generated by cellular antigen processing machinery and therefore fail to elicit tumor‑reactive T cells in vivo.

Natural antigen processing Tumor cell recognition CD4+ T cell clone

Dual HLA Class I/Class II Epitope Span of the 111‑126 Region Enables Combined CD4+/CD8+ T Cell Activation

The MAGE‑A3 111‑126 region is unusual among tumor antigen peptides because it contains epitopes presented by both HLA class II molecules (activating CD4+ helper T cells) and HLA class I molecules (activating CD8+ cytotoxic T cells) [1]. Specifically, within this 16‑mer, the nested sequence KVAELVHFL (positions 112‑120) serves as a well‑validated HLA‑A*02:01‑restricted CTL epitope, while the full‑length or slightly truncated peptides (e.g., 111‑126, 114‑127) engage CD4+ T cells via HLA class II [2]. This dual‑class epitope span is not found in shorter MAGE‑3 peptides such as the 112‑120 nonapeptide (class I only) or the 114‑127 14‑mer (class II only), making the 111‑126 peptide a uniquely positioned tool for simultaneously probing or inducing both arms of the adaptive immune response.

Combined T cell response HLA class I and II Peptide vaccine design

Validated Use Cases for MAGE-3 (111-126) Arising from Quantitative Differentiation Evidence


Peptide‑Based Cancer Vaccine Formulations Requiring CD4+ Helper T Cell Activation

MAGE‑3 (111‑126) is uniquely suited as a vaccine component when the therapeutic goal is to elicit tumor‑specific CD4+ helper T cell responses that can support and sustain CD8+ CTL activity. The peptide's demonstrated ability to induce proliferation of MAGE‑3‑specific CD4+ T cell clones [1] and its natural processing on tumor cells [2] provide the necessary functional validation for inclusion in multi‑epitope vaccine constructs. Its broader HLA class II promiscuity (≥5 alleles) compared to single‑allele‑restricted epitopes like 114‑127 [3] expands the treatable patient population, a critical consideration for clinical‑stage vaccine development.

In Vitro T Cell Epitope Mapping and Immunogenicity Screening for MAGE‑A3‑Expressing Tumors

The dual class I/II epitope span of the 111‑126 region [4] makes this peptide an efficient probe for simultaneous detection of both CD4+ and CD8+ T cell responses in patient PBMC samples. Researchers conducting immunomonitoring of MAGE‑A3‑targeted cancer vaccines or natural anti‑tumor immunity can use a single peptide rather than two separate epitope peptides, reducing assay complexity and sample consumption. The sequence specificity to MAGE‑A3 (no cross‑reactivity with MAGE‑1, ‑2, or ‑6) [5] ensures that measured responses genuinely reflect MAGE‑A3‑specific immunity.

Aptamer‑Based Cancer Diagnostic Targeting MAGE‑A3 Peptide/MHC Complexes

The broad HLA association of MAGE‑A3 peptide fragments in the 111‑126 region has been explicitly leveraged for developing aptamers that recognize MAGE‑A3 peptide/MHC complexes on the tumor cell surface [6]. These aptamers can serve as high‑affinity, thermally stable, and economically produced alternatives to antibodies for tumor imaging, circulating tumor cell capture, or targeted drug delivery. Procurement of the 111‑126 peptide is essential for aptamer SELEX procedures and subsequent validation of aptamer specificity to the cognate peptide/MHC complex.

T Cell Receptor (TCR) Discovery and Engineering Targeting MAGE‑A3 Epitopes

For laboratories isolating and engineering TCRs specific for MAGE‑A3‑derived epitopes, MAGE‑3 (111‑126) provides a well‑characterized CD4+ epitope that has been validated to be naturally processed and presented by tumor cells [2]. The peptide can be used to stimulate and expand MAGE‑A3‑specific CD4+ T cells from patient or donor PBMC, enabling TCR repertoire analysis and cloning. Its lack of cross‑reactivity with other MAGE family members [5] ensures that TCRs identified using this peptide will maintain tumor specificity, a key safety parameter for TCR‑engineered T cell therapies.

Quote Request

Request a Quote for MAGE-3 (111-126)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.